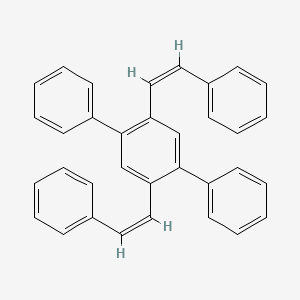
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene is an organic compound known for its unique structural and optical properties. It belongs to the family of distyrylbenzenes, which are characterized by their extended conjugation and potential applications in optoelectronic devices. The compound is notable for its strong blue fluorescence in the solid state, making it a subject of interest in materials science and photophysics.
準備方法
Synthetic Routes and Reaction Conditions
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. The general reaction scheme is as follows:
Formation of the Ylide: The phosphonium salt is treated with a strong base, such as sodium hydride, to form the ylide.
Reaction with Aldehyde: The ylide then reacts with benzaldehyde under controlled conditions to form the desired product.
The reaction conditions typically involve:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, converting the double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups can be introduced using reagents like nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon, room temperature to elevated temperatures.
Substitution: Nitric acid and sulfuric acid mixture for nitration, room temperature to 50°C.
Major Products
Oxidation: Formation of benzaldehyde derivatives or benzoic acids.
Reduction: Formation of 2,5-diphenyl-1,4-distyrylbenzene with reduced double bonds.
Substitution: Introduction of nitro groups to form nitro-substituted derivatives.
科学的研究の応用
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene has several applications in scientific research:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) due to its strong blue fluorescence.
Photophysics: Studied for its unique photophysical properties, including fluorescence and phosphorescence.
Materials Science: Investigated for its potential in creating new materials with specific optical properties.
Biological Imaging: Potential use as a fluorescent probe in biological imaging due to its strong emission properties.
作用機序
The mechanism by which Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene exerts its effects is primarily through its electronic structure. The extended conjugation allows for efficient absorption and emission of light. The molecular targets include:
Fluorescence: The compound absorbs light and re-emits it at a longer wavelength, a process facilitated by its conjugated system.
Energy Transfer: Can participate in energy transfer processes, making it useful in light-harvesting applications.
類似化合物との比較
Similar Compounds
Trans,trans-2,5-Diphenyl-1,4-distyrylbenzene: Similar structure but with trans double bonds, leading to different optical properties.
2,5-Diphenyl-1,4-distyrylbenzene: Without specific cis or trans configuration, showing varied properties.
Uniqueness
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene is unique due to its specific cis configuration, which results in distinct optical properties such as a blue shift in the absorption spectrum compared to its trans counterpart . This configuration also leads to less intermolecular interaction in the crystal state, contributing to its strong fluorescence .
特性
分子式 |
C34H26 |
|---|---|
分子量 |
434.6 g/mol |
IUPAC名 |
1,4-diphenyl-2,5-bis[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H/b23-21-,24-22- |
InChIキー |
QCVRUHKZIPUQEM-SXAUZNKPSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\C2=CC(=C(C=C2C3=CC=CC=C3)/C=C\C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)
![(R)-3-amino-1-(2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B12849136.png)
![1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12849145.png)
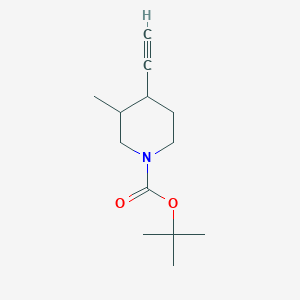
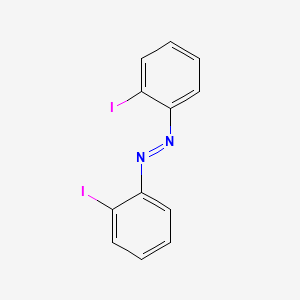
![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
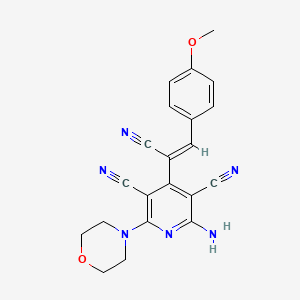
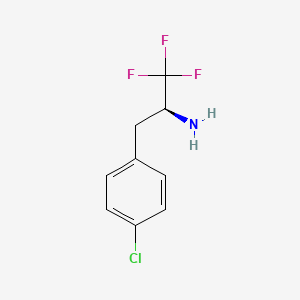
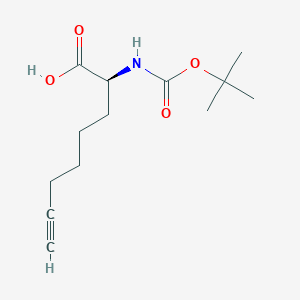
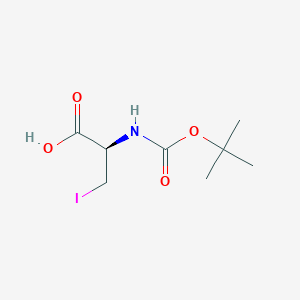
![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)
